4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile
Description
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-12H,1-2H3 |
InChI Key |
BCQNLSGWSDQLFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C#N)OC)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 2,5-dimethoxybenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile possesses potential anticancer properties. A study demonstrated that compounds with similar structural motifs exhibited growth-inhibitory effects on cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer) . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents . The presence of the methoxy groups is believed to enhance its interaction with microbial cell membranes.
3. Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties . Further research is needed to elucidate the specific mechanisms involved.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in organic light-emitting diodes. Its ability to emit light when subjected to an electric current can be harnessed in OLED technology, which is used in displays and lighting applications . Studies have shown that incorporating such compounds can improve the efficiency and color purity of OLEDs.
2. Photovoltaic Cells
Research has also explored the use of this compound in organic photovoltaic cells. Its electron-accepting properties contribute to enhancing the efficiency of solar energy conversion . The incorporation of this compound into photovoltaic materials has shown promising results in laboratory settings.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on several cancer cell lines. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating higher efficacy .
Case Study 2: Development of OLEDs
A collaborative research project focused on developing high-efficiency OLEDs using this compound as a key component. The results demonstrated improved luminescence and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The methoxy groups in the target compound may enhance solubility compared to methyl or benzyloxy substituents in TF2–TF4 .
- TF2 and TF3 exhibit higher melting points (202–205°C and 199–202°C, respectively), suggesting stronger intermolecular interactions due to hydrogen bonding from -NH groups absent in the target compound .
Functional Group Variations and Pharmacological Relevance
Letrozole Intermediates ()
4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile, a Letrozole intermediate, shares the 4-cyanophenyl motif but replaces the dimethoxyphenyl group with a triazole ring. This substitution drastically alters biological activity:
Nitro- and Phosphonate-Substituted Analogues
- 4-[(4,5-Dimethoxy-2-nitrophenyl)acetyl]benzonitrile (): Incorporates a nitro (-NO₂) group and acetyl chain, increasing molecular weight (C₁₇H₁₄N₂O₅) and polarity. This compound’s nitrophenyl group may confer photolability, unlike the stable dimethoxy-cyanophenyl framework .
Physicochemical Properties of Related Cyanophenyl Derivatives
Notable Trends:
- Polarity: Bromoacetyl and hydroxyl groups increase polarity, affecting solubility and membrane permeability compared to the target compound’s methoxy-cyanophenyl system.
- Reactivity : Alkenyl or phosphonate groups (e.g., ) enable participation in cross-coupling or Michael addition reactions, expanding synthetic utility .
Biological Activity
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile, also known as a substituted benzonitrile derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its complex structure that includes multiple aromatic rings and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step chemical reactions. The compound can be synthesized through the reaction of appropriate substituted aromatic compounds under specific conditions. For instance, reactions involving benzonitrile derivatives and cyanophenyl moieties have been reported to yield compounds with notable biological activities. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Table 1: Characterization Data of this compound
| Characterization Method | Observed Data |
|---|---|
| Melting Point | 196-198 °C |
| IR (cm⁻¹) | 2217 (C≡N), 1645 (C=N), 1555 (C=C) |
| NMR (δ ppm) | Aromatic protons: 6.52-8.60; -CH3: 1.45-3.82 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Assays
In a study assessing the cytotoxicity of similar compounds, it was found that the IC₅₀ values ranged from 0.11 to 1.98 µg/mL against different cancer cell lines. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory activities of related benzonitrile derivatives have also been investigated. These compounds are thought to exert their effects through the scavenging of free radicals and inhibition of inflammatory pathways.
Experimental Findings
In vitro studies have shown that these derivatives possess significant antioxidant activity, which correlates with their ability to reduce oxidative stress in cellular models. The presence of multiple methoxy groups enhances lipophilicity and bioavailability, contributing to their effectiveness in biological systems .
The biological activity of this compound likely involves several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Reactive Oxygen Species (ROS) Modulation : Reduction of ROS levels in cells, thereby protecting against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
